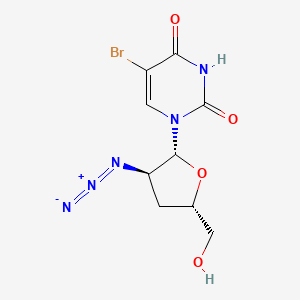
9-Heptyl-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Heptyl-9H-purin-6-amine: is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This compound is characterized by a heptyl group attached to the nitrogen at position 9 of the purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Heptyl-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with a heptyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the alkylation process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-Heptyl-9H-purin-6-amine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the heptyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted purine derivatives with various functional groups replacing the heptyl group.
Applications De Recherche Scientifique
Chemistry: 9-Heptyl-9H-purin-6-amine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of purine derivatives in biological systems.
Medicine: It is investigated for its potential as an inhibitor of specific enzymes, such as aldose reductase, which is implicated in diabetic complications .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the synthesis of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 9-Heptyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition helps in managing diabetic complications by reducing the accumulation of sorbitol in tissues .
Comparaison Avec Des Composés Similaires
9-Benzyl-9H-purin-6-amine: Similar in structure but with a benzyl group instead of a heptyl group.
9-Hexadecyl-9H-purin-6-amine: Contains a longer alkyl chain (hexadecyl) compared to the heptyl group.
9-Butyl-9H-purin-6-amine: Features a shorter butyl group instead of the heptyl group.
Uniqueness: 9-Heptyl-9H-purin-6-amine is unique due to its specific heptyl substitution, which imparts distinct physicochemical properties. This uniqueness allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
2715-73-3 |
|---|---|
Formule moléculaire |
C12H19N5 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
9-heptylpurin-6-amine |
InChI |
InChI=1S/C12H19N5/c1-2-3-4-5-6-7-17-9-16-10-11(13)14-8-15-12(10)17/h8-9H,2-7H2,1H3,(H2,13,14,15) |
Clé InChI |
WYQFWKDBSKQIOG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN1C=NC2=C(N=CN=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


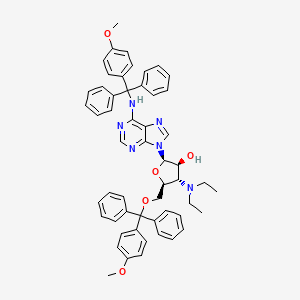

acetic acid](/img/structure/B12802654.png)
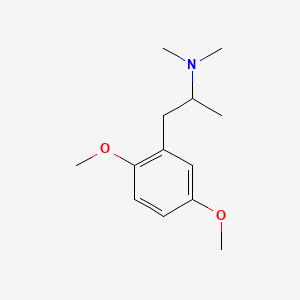
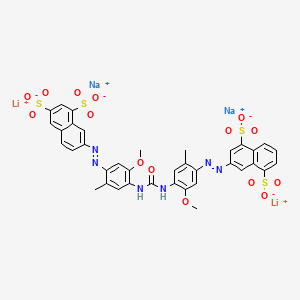
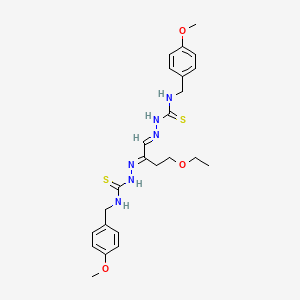

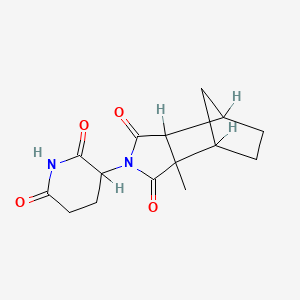


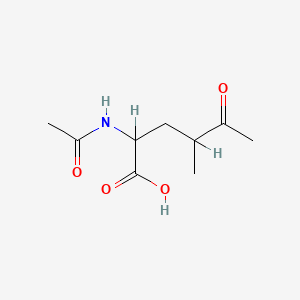
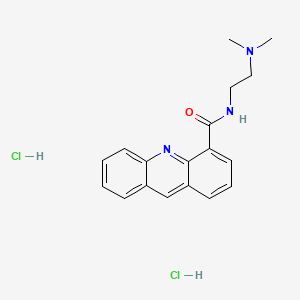
methanone](/img/structure/B12802724.png)
